molecular formula C14H15N3O3S B15007686 Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester

Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester

Cat. No.: B15007686
M. Wt: 305.35 g/mol
InChI Key: CPLHOEQQKOZHLN-UHFFFAOYSA-N
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Description

METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring is then functionalized with a methyl group and a sulfanyl group through nucleophilic substitution reactions.

The benzoate ester is prepared by esterification of benzoic acid with methanol in the presence of an acid catalyst. The final step involves the coupling of the imidazole derivative with the benzoate ester through an amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, EDCI, HOBt.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, alcohols.

Scientific Research Applications

METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its combination of an imidazole ring, a benzoate ester, and a sulfanylacetamido group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

methyl 4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C14H15N3O3S/c1-17-8-7-15-14(17)21-9-12(18)16-11-5-3-10(4-6-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18)

InChI Key

CPLHOEQQKOZHLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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